1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is a complex organic compound characterized by its unique molecular structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is classified under the category of carbazole derivatives, which are known for their diverse biological activities and utility in organic electronics.
This compound can be synthesized through various organic reactions involving the carbazole framework and substituted aniline derivatives. It is often studied in the context of drug discovery and development due to its structural properties that may influence biological activity.
The compound falls under the following classifications:
The synthesis of 1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. The synthesis can be broadly categorized into several key steps:
The synthesis may utilize various reagents and conditions, including:
The molecular formula of 1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is , with a molecular weight of approximately 362.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C24H30N2O |
Molecular Weight | 362.5 g/mol |
IUPAC Name | 1-(3,5-dimethylanilino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI Key | BXPYUGIBDIPYKU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4=CC(=C(C=C4)C)C)O |
The structure can be visualized using molecular modeling software to understand spatial arrangements and interactions within the molecule.
1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural features. The presence of both a carbazole moiety and an amino alcohol suggests potential for binding to various biological macromolecules.
Research indicates that compounds with similar structures exhibit activities such as inhibition of specific enzymes or modulation of receptor activity, which could be explored further for therapeutic applications.
1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol has several potential applications:
CAS No.: 3463-92-1
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.:
CAS No.: 22810-67-9
CAS No.: 1239908-48-5